molecular formula C6H8N6 B11919311 N6-methyl-1H-purine-6,8-diamine

N6-methyl-1H-purine-6,8-diamine

Katalognummer: B11919311
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: CTLQNHIQSKIXLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-methyl-1H-purine-6,8-diamine is a synthetic purine derivative of significant interest in chemical and biochemical research. As a modified purine, it serves as a crucial precursor pharmacophore in organic synthesis for developing novel heterocyclic compounds with potential biological activity . Researchers utilize this and similar purine-based structures in various exploratory applications, including drug design and the synthesis of new molecular entities for evaluation as potential antimicrobial, antifungal, and anticancer agents . While the specific mechanism of action for this compound is not fully elucidated, its structural features make it a valuable scaffold for probing biological interactions. Proper handling and storage are recommended; this compound should be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H8N6

Molekulargewicht

164.17 g/mol

IUPAC-Name

6-N-methyl-7H-purine-6,8-diamine

InChI

InChI=1S/C6H8N6/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H4,7,8,9,10,11,12)

InChI-Schlüssel

CTLQNHIQSKIXLY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=NC2=C1NC(=N2)N

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Transformations of N6 Methyl 1h Purine 6,8 Diamine

Synthetic Pathways for N6-methyl-1H-purine-6,8-diamine and its Precursor Molecules

The primary and most versatile method for the synthesis of purines, including this compound, is the Traube purine (B94841) synthesis. mdpi.comthieme-connect.dedrugfuture.comnih.govscribd.compharmaguideline.com This classical method involves the construction of the purine ring system from a substituted pyrimidine precursor. The general strategy begins with a 4,5-diaminopyrimidine, which undergoes cyclization to form the fused imidazole (B134444) ring of the purine. thieme-connect.dedrugfuture.com

A plausible synthetic route to this compound commences with a suitably substituted pyrimidine. A key precursor is 6-chloro-N-methyl-pyrimidine-4,5-diamine. The synthesis of this intermediate can be achieved from 4,6-dichloro-5-nitropyrimidine. The first step involves a nucleophilic substitution of one of the chloro groups with methylamine, followed by the reduction of the nitro group at the 5-position to an amino group, yielding the required 4,5-diaminopyrimidine.

Once the 6-chloro-N-methyl-pyrimidine-4,5-diamine precursor is obtained, the imidazole ring is constructed. This is typically achieved by reacting the diamine with a one-carbon source. For the introduction of an amino group at the C-8 position, a reagent such as cyanogen bromide can be utilized. The cyclization of the 4,5-diaminopyrimidine with cyanogen bromide would lead to the formation of the 8-aminopurine ring system.

An alternative approach involves the initial synthesis of an 8-halopurine, which can then undergo amination. For instance, an 8-bromopurine derivative can be synthesized and subsequently reacted with an ammonia source to introduce the C-8 amino group.

The following table summarizes a potential synthetic pathway:

StepStarting MaterialReagent(s)Intermediate/ProductKey Transformation
14,6-dichloro-5-nitropyrimidineMethylamine6-chloro-N-methyl-5-nitropyrimidin-4-amineNucleophilic aromatic substitution
26-chloro-N-methyl-5-nitropyrimidin-4-amineReducing agent (e.g., SnCl2/HCl)6-chloro-N-methyl-pyrimidine-4,5-diamineReduction of nitro group
36-chloro-N-methyl-pyrimidine-4,5-diamineCyanogen bromide8-amino-6-chloro-N-methylpurineImidazole ring formation
48-amino-6-chloro-N-methylpurineAmmonia sourceThis compoundAmination

Derivatization Strategies for this compound Analogues

The structural modification of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Derivatization can be targeted at various positions of the purine ring.

Impact of Substituent Modifications at Purine Ring Positions (e.g., C-2, C-8)

Modifications at the C-2 and C-8 positions of the purine ring can significantly influence the chemical and biological properties of the resulting analogues.

C-2 Position: The introduction of substituents at the C-2 position can be achieved by starting with an appropriately substituted pyrimidine precursor. For example, using a 2-substituted-4,5-diamino-6-chloropyrimidine in the Traube synthesis would lead to a 2-substituted purine. Common substituents introduced at this position include alkyl, aryl, and amino groups. The nature of the C-2 substituent can affect the electronic properties of the purine ring and its ability to engage in hydrogen bonding and other intermolecular interactions.

C-8 Position: The C-8 position is also a common site for modification. Starting with an 8-halopurine derivative, various nucleophiles can be introduced via substitution reactions. For instance, Suzuki-Miyaura cross-coupling reactions with boronic acids can be employed to introduce aryl and alkenyl groups at the C-8 position. researchgate.netscispace.comnih.gov Furthermore, amination of 8-halopurines provides a route to a diverse range of 8-amino substituted analogues. mdpi.com The substituent at the C-8 position can influence the planarity of the molecule and its interaction with biological targets.

The following table provides examples of derivatization at the C-2 and C-8 positions:

PositionModification StrategyExample ReagentsResulting Analogue
C-2Use of a substituted pyrimidine precursor2-chloro-4,5-diamino-6-(methylamino)pyrimidine2-chloro-N6-methyl-1H-purine-6,8-diamine
C-8Nucleophilic substitution of an 8-halopurinePhenylboronic acid (Suzuki coupling)N6-methyl-8-phenyl-1H-purine-6,8-diamine
C-8Amination of an 8-halopurineBenzylamineN8-benzyl-N6-methyl-1H-purine-6,8-diamine

Synthetic Approaches for N-Substitution Patterns and Regioselectivity

N-substitution on the purine ring, particularly at the N-7 and N-9 positions of the imidazole ring, is a critical aspect of derivatization. The alkylation of purines can often lead to a mixture of N-7 and N-9 isomers, making regioselective synthesis a significant challenge. ub.edu

Several factors influence the regioselectivity of N-alkylation, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used. ub.edu In many cases, the N-9 alkylated product is the thermodynamically more stable and major product. However, specific conditions can be employed to favor the formation of the N-7 isomer. For instance, the use of certain catalysts or protecting group strategies can direct alkylation to the N-7 position.

Microwave irradiation has been shown to be an effective technique for promoting regioselective N-9 alkylation of purines, often with reduced reaction times and improved yields. ub.edu The choice of base is also crucial, with bulky, non-nucleophilic bases often favoring N-9 substitution.

For this compound, the presence of two amino groups adds another layer of complexity to N-alkylation, as the exocyclic amino groups can also be potential sites of reaction. Therefore, protecting group strategies may be necessary to achieve selective alkylation on the purine ring nitrogens.

Mechanistic Investigations of this compound Formation

The formation of the purine ring in the Traube synthesis from a 4,5-diaminopyrimidine precursor proceeds through a cyclization-dehydration mechanism. thieme-connect.de The reaction is initiated by the reaction of one of the amino groups of the pyrimidine with a one-carbon electrophile.

In the case of the synthesis of this compound from 6-chloro-N-methyl-pyrimidine-4,5-diamine and cyanogen bromide, the proposed mechanism involves the following key steps:

Nucleophilic Attack: One of the amino groups of the 4,5-diaminopyrimidine, likely the more nucleophilic 5-amino group, attacks the electrophilic carbon of cyanogen bromide.

Intermediate Formation: This initial attack leads to the formation of a cyanamide intermediate.

Intramolecular Cyclization: The second amino group at the 4-position then attacks the nitrile carbon of the cyanamide, leading to the closure of the five-membered imidazole ring.

Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 8-aminopurine ring system.

The presence of the N6-methyl group and the chloro substituent at C-6 can influence the reactivity of the pyrimidine precursor and the stability of the intermediates, but the fundamental mechanistic pathway of imidazole ring formation is expected to remain consistent with the general Traube synthesis mechanism. The final step of amination at the C-6 position to replace the chloro group proceeds via a nucleophilic aromatic substitution mechanism.

Computational and Structural Biology Aspects of N6 Methyl 1h Purine 6,8 Diamine

Molecular Modeling and Simulation Studies of N6-methyl-1H-purine-6,8-diamine and its Derivatives

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of purine (B94841) derivatives. These computational approaches allow researchers to predict molecular conformations, understand electronic characteristics, and simulate interactions with biological targets, thereby complementing experimental studies.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining various molecular properties, such as charge distribution, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). While specific DFT studies on this compound are not extensively published, the principles are well-established from studies on related purine and xanthine (B1682287) derivatives. researchgate.net

DFT calculations help in understanding the reactivity and stability of the molecule. For instance, the MESP map reveals the nucleophilic and electrophilic regions of a molecule, which is crucial for predicting non-covalent interactions with protein receptors. nih.gov In related heterocyclic compounds, nucleophilic regions are typically observed near nitrogen and oxygen atoms, while planar ring systems can exhibit delocalized π-electrons, influencing stacking interactions. nih.gov DFT methods are also employed to analyze the conformational preferences of the molecule, determining the most stable three-dimensional arrangements of its atoms. researchgate.net

Table 1: Insights from DFT Applications on Purine-like Scaffolds

DFT-Derived PropertySignificance in Drug DiscoveryExample Application
Molecular Electrostatic Potential (MESP) Predicts sites for non-covalent interactions (H-bonding, electrostatic).Identifying nucleophilic regions near heteroatoms for receptor binding. nih.gov
Frontier Orbital Energies (HOMO/LUMO) Indicates chemical reactivity and the ability to participate in charge-transfer interactions.Assessing the kinetic stability of different molecular derivatives.
Optimized Molecular Geometry Determines the lowest energy conformation of the molecule.Understanding the preferred 3D shape for binding to a target site. researchgate.net
Partial Atomic Charges Quantifies the charge distribution across the molecule.Parameterizing molecular mechanics force fields for dynamics simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is essential for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov For purine derivatives, which are known to interact with a wide range of proteins like kinases and phosphatases, docking studies can elucidate the key amino acid residues involved in binding. mdpi.comchemodex.com The results of docking are often quantified by a scoring function that estimates the binding affinity. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. acs.org MD simulations provide an atomistic view of the conformational changes and stability of the complex, which is something static docking cannot capture. acs.org For N6-methylated purines like N6-methyladenosine (m6A), MD simulations have been crucial in understanding the dynamic equilibrium between different conformations (e.g., syn vs. anti) and how these dynamics affect interactions with RNA and proteins. acs.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. acs.org

Table 2: Example Protein Targets for Purine Derivatives Studied by Molecular Docking

Protein Target ClassSpecific Enzyme ExampleBiological RelevanceReference
Protein Kinases B-RAF KinaseCancer, cell signaling researchgate.net
Protein Phosphatases Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, metabolic regulation mdpi.com
Dihydrofolate Reductase (DHFR) Human DHFRCancer chemotherapy researchgate.net
Tubulin β-tubulinCancer chemotherapy (microtubule inhibition) nih.gov

Conformational Analysis and Tautomeric Equilibria of the this compound Scaffold

The biological function of a molecule is intimately linked to its three-dimensional shape and the existence of different isomeric forms in equilibrium. For this compound, two key phenomena are conformational analysis and tautomerism.

Conformational Analysis primarily concerns the spatial arrangement of atoms that can be changed by rotation around single bonds. A critical conformational feature of this compound is the orientation of the N6-methyl group relative to the purine ring. Similar to N6-methyladenosine, this group can exist in two main planar conformations: syn and anti. acs.org The syn conformation, where the methyl group points towards the five-membered imidazole (B134444) ring, is generally more stable but can be sterically incompatible with forming standard Watson-Crick base pairs if the purine is part of a nucleic acid duplex. acs.org The dynamic interplay between these conformers can be critical for recognition by specific proteins. acs.org

Tautomeric Equilibria involve the migration of a proton, resulting in isomers that can have different hydrogen bonding patterns and electronic properties. The this compound scaffold can exhibit several types of prototropic tautomerism. nih.gov

Purine Ring Tautomerism: Like most purines, a hydrogen atom can reside on either the N7 or N9 nitrogen of the imidazole ring. The N9-H tautomer is typically predominant for adenine (B156593) derivatives, but the N7-H form can also be present, and their relative populations can be influenced by substitution and environment. rsc.org

Amino-Imino Tautomerism: The exocyclic amino groups at the C6 and C8 positions can exist in either the amino (-NH2) or the less common imino (=NH) form. nih.gov While the amino form is overwhelmingly favored under physiological conditions, the transient formation of imino tautomers has been implicated in mechanisms of spontaneous mutation. nih.gov The N6-methylamino group would exist in equilibrium between its methylated amino and the corresponding imino form.

Understanding these equilibria is crucial, as different tautomers and conformers may be preferentially recognized by different biological targets. nih.gov

Table 4: Potential Tautomeric and Conformational Isomers of the this compound Scaffold

Isomerism TypeDescriptionPredominant Form (Expected)Significance
N6-Methyl Conformation Rotation around the C6-N6 bond.syn (in isolation)Affects binding to proteins and nucleic acids. acs.org
Purine Tautomerism Position of the imidazole proton (N7-H vs. N9-H).N9-HAlters hydrogen bonding donor/acceptor pattern. rsc.org
Amino-Imino Tautomerism Proton shift in the C8-amino and N6-methylamino groups.Amino formMinor imino forms can alter base-pairing properties. nih.gov

Biochemical Mechanisms and Molecular Targets of N6 Methyl 1h Purine 6,8 Diamine

Enzyme Interaction and Inhibition Profiles

The biological activity of N6-methyl-1H-purine-6,8-diamine derivatives is largely defined by their ability to interact with and inhibit various classes of enzymes. By mimicking the endogenous purine (B94841) structure of ATP, these compounds can effectively block the catalytic activity of numerous enzymes that rely on ATP for their function.

Kinase Inhibition by this compound Derivatives (e.g., Cyclin-Dependent Kinases, Mps1, Aurora Kinases)

Derivatives of this compound and other substituted purines are potent inhibitors of several protein kinases crucial for cell cycle control.

Cyclin-Dependent Kinases (CDKs): Purine analogues are well-established inhibitors of CDKs. For instance, the compound Olomoucine, a C2, N6, and N9-substituted purine, competitively inhibits ATP binding to CDKs. It shows substantial inhibitory activity against key cell-cycle regulating kinases such as p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E, with IC50 values around 7 µM. nih.gov Similarly, N2-substituted O6-cyclohexylmethylguanine derivatives have been developed as highly potent inhibitors of CDK1 and CDK2. sci-hub.se The inhibitory potency of these purine-based compounds underscores their potential to interfere with cell cycle progression.

Mps1 (Monopolar spindle 1): The Mps1 kinase, also known as TTK, is a critical component of the spindle assembly checkpoint, making it a target in cancer research. Purine-based compounds have served as foundational leads for the development of potent Mps1 inhibitors. nih.govnih.gov Through structure-based design and optimization, purine scaffolds have been evolved into new chemical series, such as pyrrolopyrimidines and quinazolines, that exhibit single-digit nanomolar inhibitory activity against Mps1. nih.gov These inhibitors typically act by targeting the ATP-binding site of the kinase. mdpi.com

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells. Reversine, a 2,6-diamino-substituted purine, is a known inhibitor of Aurora kinases. nih.gov Derivatives of reversine, which feature structural modifications at the diamino units at positions 2 and 6, have been shown to induce G2/M cell cycle arrest and polyploidy, consistent with the effects of Aurora kinase inhibition. nih.gov The sensitivity of cancer cells to Aurora kinase inhibitors like Alisertib can be influenced by cellular factors that modulate the interaction of the kinase with its co-activators. electronicsandbooks.com

Table 1: Inhibition of Protein Kinases by Purine Derivatives

Derivative/Compound Target Kinase IC50 Value Reference
Olomoucine p34cdc2/cyclin B 7 µM nih.gov
Olomoucine p33cdk2/cyclin A 7 µM nih.gov
Olomoucine p33cdk2/cyclin E 7 µM nih.gov
NU6102 (O6-cyclohexylmethylguanine derivative) CDK1/cyclin B 9.5 nM sci-hub.se
NU6102 (O6-cyclohexylmethylguanine derivative) CDK2/cyclin A3 5.4 nM sci-hub.se
4'-monomethylsulfonamide derivative of NU2058 CDK1/cyclin B 9 nM sci-hub.se
4'-monomethylsulfonamide derivative of NU2058 CDK2/cyclin A3 7.0 nM sci-hub.se
Reversine Aurora Kinases Not Specified nih.gov

Modulation of Purine Metabolic Enzymes (e.g., MTH1, Adenosine (B11128) Deaminase)

Beyond kinases, this compound and its relatives modulate enzymes central to purine metabolism and nucleotide pool sanitation.

MTH1 (MutT Homologue 1): The MTH1 enzyme prevents the incorporation of damaged nucleotides into DNA by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. nih.govnih.gov Inhibition of MTH1 leads to the accumulation of DNA damage, particularly in cancer cells which exhibit high levels of reactive oxygen species. nih.govnih.gov Purine derivatives have been identified as novel inhibitors of MTH1, highlighting a therapeutic strategy that exploits the oxidative stress inherent in tumor cells. nih.gov

Adenosine Deaminase: N6-methyladenine (6-MA) has been shown to inhibit the growth of various trypanosomid flagellates by targeting purine-metabolizing enzymes. nih.gov Its inhibitory effects are linked to the sensitivity of adenine (B156593) deaminase and guanine (B1146940) deaminase in these organisms. nih.gov In a different context, the RNA modification N6-methyladenosine (m6A) can influence RNA editing by modulating the activity of adenosine deaminase acting on RNA (ADAR) enzymes. nih.gov A decrease in m6A levels can increase the association of transcripts with ADAR, leading to upregulated adenosine-to-inosine (A-to-I) editing. nih.gov Furthermore, an N6-methyl-AMP deaminase, named MAPDA, has been identified in both plants and mammals, which catabolizes N6-mAMP to inosine (B1671953) monophosphate (IMP), playing a role in the turnover of methylated RNA products. medchemexpress.com

Interactions with Other Enzyme Classes (e.g., Inositol (B14025) Hexakisphosphate Kinases)

The inhibitory activity of purine derivatives extends to other enzyme families, including those involved in inositol phosphate (B84403) signaling.

Inositol Hexakisphosphate Kinases (IP6Ks): IP6Ks are responsible for the synthesis of inositol pyrophosphates (e.g., IP7), which are crucial signaling molecules. nih.gov A purine derivative, N2-(m-trifluoromethyl)benzyl N6-(p-nitrobenzyl)purine (TNP), has been identified as a selective inhibitor of IP6Ks. nih.govnih.gov TNP acts as an ATP-competitive inhibitor and is used as a chemical probe to study the biological functions of IP7. nih.govgoogle.com Although effective, research has focused on developing next-generation purine-based inhibitors with improved potency and isoform selectivity for the three mammalian IP6K isoforms. sci-hub.se Other purine-based inhibitors have also been developed to target Inositol-1,4,5-trisphosphate-3-kinase (IP3K), another key enzyme in inositol phosphate metabolism. nih.gov

Modulation of Cellular Signaling Pathways by this compound

By targeting key enzymes, this compound and its derivatives can significantly alter cellular signaling cascades, leading to profound effects on cell fate.

Impact on Cell Cycle Progression and Regulation

The inhibition of CDKs and other cell cycle kinases by purine derivatives directly translates to an impact on cell cycle progression.

Inhibition of CDK1 and CDK2 by compounds like Olomoucine and N2-substituted O6-cyclohexylmethylguanine derivatives can halt the cell cycle at various checkpoints. nih.govsci-hub.se For example, Olomoucine has been shown to inhibit the G2/M transition in starfish oocytes. nih.gov

Similarly, the inhibition of Aurora kinases by the 2,6-diamino-substituted purine, reversine, and its analogues leads to a distinct cell cycle arrest in the G2/M phase, often accompanied by endoreduplication and the formation of polyploid cells. nih.gov

The inhibition of Mps1 by purine-based compounds disrupts the spindle assembly checkpoint, which can lead to improper chromosome segregation and apoptosis. nih.gov The cellular effect is confirmed through mechanism-based assays that show a G2/M escape. nih.gov

N6-methyladenine itself is known to play a role in the regulation of DNA replication, and its presence can alter the rate of cell cycle progression. google.com

Interactions with Adenosine Receptors and Downstream Signaling

Recent findings have revealed a novel signaling role for N6-methyladenosine (m6A), a compound closely related to this compound.

Extracellular m6A, which can be released from cells during RNA catabolism, acts as a signaling molecule. It has been identified as a high-affinity endogenous ligand for the human A3 adenosine receptor (A3R), a G protein-coupled receptor (GPCR).

Structural modeling suggests that the methyl group on m6A forms favorable van der Waals interactions with hydrophobic residues in the A3R binding pocket, accounting for its higher affinity compared to unmodified adenosine.

The binding of m6A to the A3R can trigger downstream signaling pathways. For example, m6A is dynamically released in response to cytotoxic stimuli and has been shown to facilitate type I allergic responses in vivo, demonstrating a previously unknown role for a modified RNA nucleoside in pathophysiology.

Epigenetic Modulatory Potential and Link to N6-methyladenine (6mA) Biology

The structural similarity of this compound to N6-methyladenine (6mA), a known epigenetic mark, suggests its potential to modulate epigenetic pathways. nih.govnih.gov 6mA is a DNA modification found in various organisms, from bacteria to eukaryotes, where it plays a crucial role in regulating gene expression, DNA replication, and repair. nih.govnih.govresearchgate.net In eukaryotes, 6mA is considered a dynamic epigenetic mark, with its levels and genomic location influencing chromatin structure and cellular function. nih.gov

The enzymes responsible for adding and removing the methyl group from adenine, known as "writers" and "erasers," are key to the biological function of 6mA. nih.gov Given its analogous structure, this compound could potentially interact with these enzymes. It might act as a substrate, inhibitor, or effector, thereby influencing the landscape of 6mA across the genome and altering epigenetic states.

The presence of 6mA in the DNA of various eukaryotes, including some metazoans, points to a conserved layer of epigenetic regulation. nih.gov This modification can influence the accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling gene expression. The introduction of a compound like this compound could disrupt these finely tuned processes, leading to changes in gene activation or silencing patterns.

Furthermore, the connection between DNA and RNA methylation adds another layer of complexity. N6-methyladenosine (m6A) is a prevalent modification in RNA, and there is a potential for interplay between DNA and RNA adenine methylation. nih.gov This raises the possibility that this compound could influence both DNA and RNA epigenetic pathways.

Table 1: Comparison of N6-methyladenine (6mA) and this compound

FeatureN6-methyladenine (6mA)This compound
Core Structure PurinePurine
Functional Groups N6-methyl group, Amino group at C6N6-methyl group, Amino group at C6, Amino group at C8
Biological Role Epigenetic mark in DNA and RNA. nih.govnih.govPotential epigenetic modulator due to structural similarity to 6mA.
Mechanism of Action Regulates gene expression, DNA replication, and repair through interactions with "writer" and "eraser" enzymes. nih.govnih.govresearchgate.netHypothesized to interact with 6mA-related enzymes, potentially as a substrate or inhibitor.

Nucleic Acid Interactions of this compound and its Derivatives

The interaction of this compound with nucleic acids is a critical area of investigation, largely due to its structural resemblance to N6-methyladenine (6mA), a modified base with significant biological roles in both DNA and RNA. nih.govnih.gov

N6-methyladenine is a well-established epigenetic marker in prokaryotes and is increasingly recognized for its presence and functional importance in the DNA of various eukaryotes. nih.govnih.gov In DNA, 6mA can influence chromatin structure and gene expression. nih.gov The structural similarity of this compound to 6mA suggests that it could be recognized by the cellular machinery that interacts with 6mA-modified DNA, potentially leading to altered gene regulation.

In the context of RNA, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating mRNA stability, translation, and splicing. nih.govnih.gov Given that this compound shares the core N6-methylated purine structure, it is plausible that it or its metabolites could interfere with the recognition of m6A by its "reader" proteins, thereby disrupting post-transcriptional gene regulation. Recent studies have also highlighted the presence of m6A in RNA:DNA hybrids, structures implicated in genomic instability, suggesting another potential avenue of interaction for this compound. nih.gov

The hydrogen bonding patterns of purine derivatives are fundamental to the structure and function of nucleic acids. The introduction of substituents on the purine ring can alter these patterns, leading to non-canonical base pairing. For instance, methylation at the N1 and N6 positions of adenine can favor the formation of Hoogsteen base pairs with thymine, an alternative geometry to the standard Watson-Crick pairing. nih.gov

The presence of an additional amino group at the C8 position in this compound significantly alters its hydrogen bonding potential compared to adenine or N6-methyladenine. This C8-amino group can act as a hydrogen bond donor, potentially enabling the formation of additional or alternative hydrogen bonds with complementary bases or other molecules.

Studies on 8-substituted purine derivatives have shown that modifications at this position can influence base pairing. For example, 8-oxoadenine, which has an oxygen at C8, can participate in different hydrogen bonding schemes. acs.org While specific experimental data on the base-pairing characteristics of this compound is not available in the provided search results, the principles derived from related compounds suggest that the C8-amino group would likely impact its pairing preferences, potentially leading to mismatches or altered helical structures if incorporated into DNA or RNA.

Table 2: Potential Hydrogen Bonding Interactions of Purine Derivatives

CompoundPotential H-Bond DonorsPotential H-Bond AcceptorsPotential Base Pairing Geometry
Adenine Amino group at C6, N1-HN1, N3, N7Watson-Crick, Hoogsteen
N6-methyladenine N1-HN1, N3, N7Can favor Hoogsteen pairing. nih.gov
This compound N6-methylamino group, Amino group at C8, N1-H, N9-HN1, N3, N7Altered due to C8-amino group, potentially leading to non-canonical pairing.

In Vitro Biological Evaluation Methodologies for N6 Methyl 1h Purine 6,8 Diamine

Biochemical Assays for Enzyme Activity, Inhibition Kinetics, and Substrate Specificity

To understand the direct molecular interactions of N6-methyl-1H-purine-6,8-diamine, its effects on purified enzymes would be a primary area of investigation. Biochemical assays are fundamental in determining if the compound can inhibit or serve as a substrate for enzymes, particularly those involved in purine (B94841) metabolism or signaling pathways.

For instance, studies on the related compound N6-methyladenine have shown inhibitory effects on various enzymes in trypanosomid flagellates. The growth inhibition observed in organisms like Trypanosoma cruzi and Leishmania species was linked to the sensitivity of enzymes such as guanine (B1146940) deaminase, adenine (B156593) deaminase, and adenosine (B11128) hydrolase. A similar approach for this compound would involve incubating the compound with these purified enzymes and measuring their activity using spectrophotometric or fluorometric methods.

Key parameters to be determined in biochemical assays would include:

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to reduce the activity of a specific enzyme by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Mechanism of inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is typically elucidated by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.

Substrate specificity: Investigating whether this compound can act as a substrate for enzymes like purine nucleoside phosphorylases or kinases.

The following table outlines a hypothetical experimental setup for determining the enzymatic inhibition of this compound against a target enzyme.

ParameterDescriptionTypical Method
Enzyme SourcePurified recombinant enzyme or enzyme from cell lysates.Protein purification (e.g., chromatography)
SubstrateThe natural substrate of the enzyme.Commercially available or synthesized
Detection MethodSpectrophotometry, fluorometry, or luminescence to measure product formation or substrate depletion.Plate-based readers
Inhibition AssayThe enzyme is incubated with varying concentrations of this compound and a fixed concentration of the substrate.Serial dilution of the compound
Data AnalysisPlotting enzyme activity against inhibitor concentration to determine IC50. Further kinetic studies to determine Ki and the mechanism of inhibition.Non-linear regression analysis

Cell-Based Assays for Investigating Cellular Pathway Modulation

To understand the effects of this compound in a more biologically relevant context, a variety of cell-based assays would be employed. These assays can reveal how the compound affects complex cellular processes and signaling pathways.

Flow Cytometry and Image-Based Analyses for Cell Cycle Phenotypes

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Treatment of cancer cell lines with purine analogs often leads to cell cycle arrest at specific phases (G1, S, or G2/M) or induces apoptosis (programmed cell death).

The methodology would involve:

Seeding cells in culture plates and allowing them to adhere.

Treating the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

Harvesting the cells and fixing them, typically with ethanol.

Staining the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide or DAPI.

Analyzing the DNA content of individual cells using a flow cytometer.

The resulting data would be presented as a histogram, showing the percentage of cells in the Sub-G1 (indicative of apoptosis), G1, S, and G2/M phases of the cell cycle. Image-based analysis using high-content screening systems can provide complementary data, offering spatial information and the ability to visualize morphological changes associated with cell cycle arrest or apoptosis.

A hypothetical outcome of a flow cytometry experiment is presented in the table below:

Treatment% Cells in Sub-G1% Cells in G1% Cells in S% Cells in G2/M
Control (Vehicle)2.155.320.522.1
This compound (X µM)15.870.25.18.9
This compound (Y µM)25.465.13.26.3

Reporter Gene Assays for Pathway Activation and Gene Expression

To investigate the specific signaling pathways modulated by this compound, reporter gene assays are invaluable. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter or response element that is activated by a particular signaling pathway.

For example, to determine if this compound affects the NF-κB signaling pathway, cells would be transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Upon treatment with the compound, any modulation of the NF-κB pathway would result in a corresponding change in luciferase expression, which can be quantified by measuring luminescence.

Similarly, the impact on gene expression can be more broadly assessed using techniques like quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of specific target genes or, on a larger scale, through transcriptome analysis (e.g., RNA-sequencing) to identify global changes in gene expression.

High-Throughput Screening Approaches for Identification of Novel this compound Derivatives

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. If this compound is identified as a "hit" compound with desirable activity from primary screening, HTS methodologies can be used to screen a library of its derivatives to identify analogs with improved potency, selectivity, or other pharmacological properties.

The process typically involves:

Assay Development: Miniaturizing one of the aforementioned biochemical or cell-based assays into a format suitable for automation (e.g., 384- or 1536-well plates).

Library Screening: Screening a collection of structurally related compounds (a derivative library) at a single concentration to identify active compounds.

Hit Confirmation and Dose-Response: Confirming the activity of the initial hits and performing dose-response curves to determine their potency (e.g., IC50 or EC50).

Virtual screening, using computational models based on the structure of a target enzyme or a pharmacophore model derived from known active compounds, can also be employed to prioritize which derivatives of this compound to synthesize and test.

Advanced Analytical and Characterization Techniques in N6 Methyl 1h Purine 6,8 Diamine Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of N6-methyl-1H-purine-6,8-diamine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information, helping to piece together the different components of the molecule.

Spectroscopic Technique Information Obtained Relevance to this compound
¹H NMR Number and environment of hydrogen atoms.Elucidates the position of the methyl group and other substituents on the purine (B94841) core.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton of the purine ring and the methyl group.
Mass Spectrometry (MS) Molecular weight and elemental composition.Confirms the molecular formula and aids in identification.
Tandem MS (MS/MS) Fragmentation pattern of the molecule.Provides structural information by identifying characteristic fragment ions.

Chromatographic Techniques for Purification and Analytical Quantification (e.g., High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of this compound and its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the compound from impurities or other components in a mixture. In a typical HPLC setup for a purine derivative like this compound, a reversed-phase column (e.g., C18) would likely be used. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the composition of the mobile phase (gradient elution), a high degree of separation can be achieved. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

For analytical quantification, HPLC is often coupled with a detector, such as a UV-Vis detector or a mass spectrometer (LC-MS). A UV-Vis detector measures the absorbance of the compound at a specific wavelength, and the peak area is proportional to its concentration. LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, allowing for highly accurate quantification even in complex samples.

Chromatographic Parameter Description Typical Application in this compound Analysis
Stationary Phase (Column) The solid material inside the column that interacts with the analyte.Reversed-phase (e.g., C18) is commonly used for purine derivatives.
Mobile Phase The solvent that carries the analyte through the column.A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).
Retention Time (Rt) The time taken for the analyte to elute from the column.Used for identification and to confirm purity.
Detector The device that measures the analyte as it elutes.UV-Vis for routine quantification; Mass Spectrometry (MS) for high sensitivity and specificity.

X-ray Crystallography for Ligand-Protein Complex Structural Determination

To understand the biological function of this compound, it is crucial to determine its three-dimensional structure when bound to its protein target. X-ray crystallography is the gold-standard technique for this purpose.

This method involves crystallizing the protein in complex with this compound. The resulting crystal is then bombarded with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of an electron density map. This map is then used to build a detailed atomic model of the protein-ligand complex.

The resulting structure reveals the precise orientation of this compound within the protein's binding pocket. It elucidates the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the binding affinity and specificity. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. While specific X-ray crystallography data for a complex containing this compound is not currently in the public domain, studies on similar N6-methylated purines in complex with proteins have provided significant insights into their binding modes. For instance, the N6-methyl group is often accommodated in a hydrophobic pocket of the protein.

Crystallographic Parameter Description Significance for this compound-Protein Complex
Resolution The level of detail in the crystal structure.A higher resolution provides a more accurate picture of the atomic positions.
Binding Pocket The region on the protein where the ligand binds.Defines the shape and chemical environment that accommodates the compound.
Intermolecular Interactions The non-covalent bonds between the ligand and the protein.Explains the affinity and specificity of the binding interaction.
Conformation The three-dimensional shape of the bound ligand.Reveals how the molecule adapts its shape to fit into the binding site.

Future Research Trajectories for N6 Methyl 1h Purine 6,8 Diamine

Exploration of Novel Therapeutic Applications and Modalities

The structural characteristics of N6-methyl-1H-purine-6,8-diamine, particularly its diaminopurine core, suggest several promising therapeutic areas for future investigation. The presence of the methyl group at the N6 position may offer advantages in terms of metabolic stability and target interaction compared to its unmethylated counterpart, 2,6-diaminopurine (B158960).

A significant area of interest lies in its potential as an antiviral agent. Research has demonstrated that certain 2,6-diaminopurine derivatives exhibit broad-spectrum antiviral activity against a range of viruses, including flaviviruses and influenza. nih.gov Future studies could therefore explore the efficacy of this compound against these and other viral pathogens. Another compelling therapeutic avenue is in the context of genetic disorders caused by nonsense mutations. The parent compound, 2,6-diaminopurine, has been shown to promote the readthrough of premature stop codons, offering a potential treatment for diseases like cystic fibrosis. nih.gov It would be of considerable interest to investigate whether this compound shares this capability.

Furthermore, the ability of diaminopurines to influence DNA structure and repair mechanisms opens up possibilities in oncology and the study of nucleic acid metabolism. ed.ac.ukoup.com Investigations into the effects of this compound on DNA stability and its interaction with DNA processing enzymes could reveal novel anticancer strategies.

Development of Next-Generation Synthetic Methodologies for this compound Analogues

The advancement of therapeutic applications is intrinsically linked to the development of robust and versatile synthetic methodologies. While the synthesis of methylated purines and pyrimidines has been a subject of study, acs.orgnih.gov the development of next-generation synthetic routes for this compound and its analogues is a critical future direction.

Future synthetic research should focus on creating efficient, scalable, and modular routes that allow for the facile generation of a diverse library of analogues. This would enable a systematic exploration of the structure-activity relationship (SAR). Key areas for methodological development include:

Late-stage functionalization: Developing methods to introduce chemical diversity at various positions of the purine (B94841) ring in the later stages of the synthesis. This would allow for the rapid generation of analogues from a common intermediate.

Flow chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability of the synthesis of this compound.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, potentially leading to improved stereoselectivity and reduced environmental impact.

A hypothetical synthetic scheme for generating a library of this compound analogues is presented below:

Starting MaterialReagentReaction TypeProduct
2,6-dichloro-9H-purineMethylamineNucleophilic Aromatic Substitution2-chloro-N-methyl-9H-purin-6-amine
2-chloro-N-methyl-9H-purin-6-amineAmmoniaNucleophilic Aromatic SubstitutionN6-methyl-9H-purine-2,6-diamine
N6-methyl-9H-purine-2,6-diamineNitrating AgentElectrophilic Aromatic SubstitutionN6-methyl-8-nitro-9H-purine-2,6-diamine
N6-methyl-8-nitro-9H-purine-2,6-diamineReducing AgentReductionThis compound

Integration of Omics Technologies for Systems-Level Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is imperative. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular perturbations induced by the compound.

Future research should employ these technologies to:

Identify molecular targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound, potential protein targets of the compound can be identified.

Elucidate mechanisms of action: Omics data can help to unravel the downstream signaling pathways and cellular processes affected by the compound, providing a deeper understanding of its mechanism of action.

Discover biomarkers: Metabolomics and proteomics can be used to identify biomarkers that correlate with the compound's activity, which could be valuable for future clinical development.

The study of N6-methyladenosine (m6A), a related methylated purine, in neuropsychiatric disorders through the integration of multi-omics data serves as a powerful example of how this approach can unveil pathogenic mechanisms and the influence of such modifications on gene expression and protein regulation. acs.org A similar strategy applied to this compound could yield significant insights into its biological role.

Rational Design of this compound Analogues with Enhanced Potency and Selectivity

Building upon the insights gained from SAR studies and omics-based target identification, the rational design of this compound analogues with improved potency and selectivity will be a key research focus. This will involve a multidisciplinary approach combining computational modeling, structural biology, and medicinal chemistry.

Future efforts in rational design should include:

Structure-based drug design: If a protein target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the target in complex with this compound. This information can then be used to design new analogues with improved binding affinity and selectivity.

Computational chemistry: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of new analogues and to prioritize their synthesis.

Pharmacophore modeling: Based on a set of active analogues, a pharmacophore model can be developed to guide the design of new compounds with the desired biological activity.

The successful application of rational design to identify potent and selective inhibitors for other therapeutic targets, such as BET bromodomains, highlights the power of this approach in modern drug discovery. nih.gov A similar iterative cycle of design, synthesis, and biological evaluation will be crucial for optimizing the therapeutic potential of this compound analogues.

Below is a hypothetical table illustrating the kind of data that would be generated during a rational design campaign:

CompoundModificationTarget Binding Affinity (IC50, nM)Cellular Potency (EC50, µM)
This compound-50010
Analogue 1Addition of a phenyl group at C81502.5
Analogue 2Replacement of N6-methyl with N6-ethyl80015
Analogue 3Introduction of a cyclopropyl (B3062369) group at N92505.0

Q & A

What spectroscopic methods are most effective for confirming the structure of N6-methyl-1H-purine-6,8-diamine, and how should conflicting spectral data be resolved?

Methodological Answer:

  • IR Spectroscopy : Compare experimental IR spectra with reference data for purine derivatives (e.g., 6-(methylthio)-7H-purine in ). Key absorption bands (e.g., N-H stretching, C-N vibrations) should align with expected functional groups .
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, as demonstrated for platinum complexes in . Ensure rigorous refinement parameters (e.g., R-factor < 0.05) and validate against similar structures .
  • Conflict Resolution : If discrepancies arise, cross-validate with NMR (e.g., 1^1H/13^13C) or mass spectrometry. Reassess sample purity and crystallization conditions to rule out polymorphic variations.

How can researchers design a synthesis protocol for this compound to minimize side reactions and improve yield?

Methodological Answer:

  • Acid-Catalyzed Condensation : Adopt conditions from , using p-toluenesulfonic acid (p-TSA) in ethanol at room temperature. Optimize stoichiometry (e.g., 1:1 diamine:carbonyl precursor) and catalyst loading (2 mol% p-TSA) .
  • Reaction Monitoring : Track progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Terminate reactions at 80–90% conversion to prevent over-functionalization.
  • Purification : Employ recrystallization (ethanol/water) or column chromatography for high-purity isolates.

What analytical strategies are recommended when unexpected products form during the synthesis of this compound derivatives?

Methodological Answer:

  • Structural Elucidation : Use X-ray crystallography to resolve rearranged products, as shown for spiro-N,N-ketals in . Pair with DFT calculations to rationalize reaction pathways .
  • Mechanistic Studies : Probe electrophilic activation (e.g., acid-catalyzed intermediates) via 13^{13}C isotope labeling or kinetic isotope effects.
  • Side Product Mitigation : Adjust catalyst strength (e.g., weaker acids) or reduce reaction time to suppress rearrangements.

How should stability studies be conducted for this compound under varying experimental conditions?

Methodological Answer:

  • Conditional Exposure : Test stability in acidic (e.g., HCl, as in ) and basic (KOH) media, alongside thermal stress (40–80°C). Monitor degradation via HPLC-MS .
  • Degradation Kinetics : Apply Arrhenius modeling to predict shelf-life. Use inert atmospheres (N2_2) to assess oxidative stability.
  • Solid-State Analysis : Perform PXRD to detect polymorphic transitions under humidity stress.

What methodologies are used to assess the kinase inhibitory activity of this compound analogs?

Methodological Answer:

  • In Vitro Assays : Measure IC50_{50} values using recombinant MPS1 kinase (as in ’s patent). Use ATP-competitive assays with fluorescent substrates (e.g., ADP-Glo™) .
  • Cell-Based Validation : Test proliferation inhibition in cancer cell lines (e.g., HCT-116) via MTT assays. Correlate activity with Western blot analysis of phospho-MPS1 targets.
  • Selectivity Profiling : Screen against kinase panels (e.g., DiscoverX) to rule off-target effects.

How can crystallographic data discrepancies be addressed when determining the structure of this compound complexes?

Methodological Answer:

  • Data Quality : Ensure high-resolution diffraction (< 1.0 Å) and redundancy (> 90%) during data collection, as in ’s Pt complex analysis .
  • Refinement Protocols : Test alternative space groups (e.g., P21_121_12) and disorder models. Validate hydrogen bonding via Hirshfeld surface analysis.
  • Comparative Analysis : Cross-reference with isostructural analogs (e.g., bisdimethylammonium hexachloroplatinate) to identify coordination anomalies.

What are the best practices for optimizing reaction conditions in the synthesis of this compound to achieve high purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents. highlights ethanol’s efficacy in minimizing byproducts .
  • Catalyst Optimization : Evaluate Brønsted vs. Lewis acids (e.g., ZnCl2_2) for regioselectivity.
  • Post-Reaction Workup : Use quenching agents (NaHCO3_3) to neutralize acidic residues. Finalize purity via melting point analysis and elemental composition (CHNS).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.